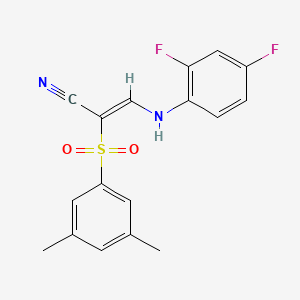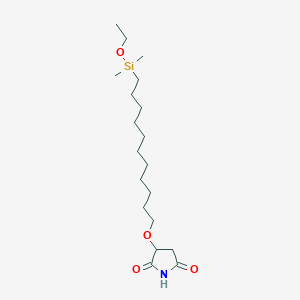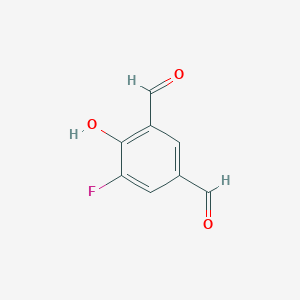
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) is a compound belonging to the family of diphenylsulfones. It is an organic compound with a molecular formula of C14H8ClF6O2S and a molecular weight of 369.76 g/mol. This compound is a white crystalline solid with a melting point of 92-93 °C. It is soluble in organic solvents such as dichloromethane, methanol, and ethanol, and is insoluble in water.
Applications De Recherche Scientifique
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a building block for the synthesis of polymers materials. It has also been used in the synthesis of heterocyclic compounds and as an intermediate in the synthesis of organic fluorides.
Mécanisme D'action
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) is a highly reactive compound due to its electron-withdrawing trifluoromethyl group. This group can form hydrogen bonds with other molecules, allowing it to act as both an electrophile and a nucleophile in organic reactions. In addition, its electron-withdrawing properties make it a useful reagent in a variety of organic reactions, including Diels-Alder reactions, Wittig reactions, and Grignard reactions.
Biochemical and Physiological Effects
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to have anti-inflammatory and anti-tumor activities. In addition, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) in laboratory experiments include its high reactivity and solubility in organic solvents, as well as its low toxicity. However, it should be noted that this compound is highly corrosive and should be handled with caution. In addition, it should be stored away from heat and light and should not be exposed to air or water.
Orientations Futures
In the future, (4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) could be used in the synthesis of more complex organic molecules and materials. It could also be used as a catalyst in the synthesis of pharmaceuticals and in the synthesis of heterocyclic compounds. In addition, further research could be conducted to explore its potential applications in the fields of biochemistry, pharmacology, and medicine.
Méthodes De Synthèse
The synthesis of (4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) can be achieved through a two-step reaction sequence. The first step involves the reaction of 4-chloro-3-trifluoromethylphenol and 4'-trifluoromethoxybenzaldehyde in the presence of a base in an organic solvent. This reaction produces a mixture of 4-chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) and 4-chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (2%). The second step involves the separation of the two components through column chromatography.
Propriétés
IUPAC Name |
1-chloro-4-[4-(trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O3S/c15-12-6-5-10(7-11(12)13(16,17)18)25(22,23)9-3-1-8(2-4-9)24-14(19,20)21/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWONDBENGCTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)

